7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is a nitrogen-containing heterocyclic compound notable for its unique isoindole structure. Its chemical formula is , and it has a molecular weight of 204.27 g/mol. This compound features an amino group and a dihydroisoindole moiety, which contribute to its potential biological activities and applications in medicinal chemistry. The compound is identified by its CAS number 878154-17-7 and exhibits high solubility in organic solvents .
The compound has been synthesized through various methods, primarily involving palladium-catalyzed reactions and reductions of nitro precursors. It has been studied for its pharmacological properties, particularly within the isoindole family, which is known for diverse biological activities including anti-inflammatory, analgesic, and anticancer effects .
7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one belongs to the class of isoindole derivatives. Isoindoles are characterized by their bicyclic structure containing a fused benzene and pyrrole ring, making them significant in medicinal chemistry due to their varied biological activities.
The synthesis of 7-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves:
The molecular structure of 7-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one can be represented as follows:
The compound's structural representation can be expressed using various notations:
CC(C)N1CC2=C(C1=O)C(N)=CC=C2
7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one participates in several chemical reactions typical of isoindole derivatives:
While specific data on the mechanism is limited, related compounds have shown activity against various targets involved in cellular signaling and metabolic processes.
The physical properties of 7-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one include:
Key chemical properties include:
7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one has potential applications in several fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3